1-[4-[(2S,3R)-3-Aminooxolan-2-yl]piperidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride
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Overview
Description
Scientific Research Applications
Molecular Interactions and Pharmacophore Models
One study explored the molecular interactions of a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), with the CB1 cannabinoid receptor. Using the AM1 molecular orbital method and conformational analysis, the research developed unified pharmacophore models for CB1 receptor ligands and conducted comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models (J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, A. Howlett, 2002).
Catalysis and Synthesis
Another research focused on the use of nano magnetite (Fe3O4) as a catalyst for the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol under ultrasound irradiation. This study highlights clean methodologies, easy workup procedures, and high yields in organic synthesis (M. Mokhtary, Mogharab Torabi, 2017).
Schiff Base Ligands and Metal Complexes
Research on Schiff base ligand derived from 2,6-diaminopyridine and its complexes with Cu(II), Fe(II), and Pd(II) was conducted to explore their structure, DNA binding properties, and potential as drug candidates due to their DNA binding activity and increase with H2O2 (Baris Kurt, H. Temel, Metin Atlan, S. Kaya, 2020).
Thermal and Optical Studies
A study on the thermal, optical, etching, structural studies, and theoretical calculations of a related compound, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, was conducted to understand its stability, electronic properties, and molecular interactions (C. S. Karthik, K. Kumara, S. Naveen, L. Mallesha, P. Mallu, M. Deepa Urs, N. K. Lokanath, 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[4-[(2S,3R)-3-aminooxolan-2-yl]piperidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.ClH/c22-19-10-13-25-21(19)16-8-11-23(12-9-16)20(24)14-17-6-3-5-15-4-1-2-7-18(15)17;/h1-7,16,19,21H,8-14,22H2;1H/t19-,21+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUYGKMNLOSZRZ-DGXMUYMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2C(CCO2)N)C(=O)CC3=CC=CC4=CC=CC=C43.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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